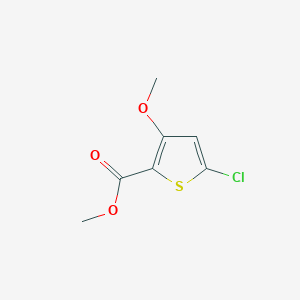

Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-10-4-3-5(8)12-6(4)7(9)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUUJYCERAHOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Executive Summary

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: N/A for specific isomer, related to 5-chloro-3-hydroxy precursors CAS: 96232-69-8) is a critical heterocyclic building block used in the development of pharmaceuticals (e.g., Lornoxicam analogs) and agrochemicals. Its structural core features a thiophene ring functionalized with an electron-withdrawing ester at C2, an electron-donating methoxy group at C3, and a chlorine atom at C5.

This guide details a high-fidelity synthetic route designed for research and scale-up. Unlike generic protocols, this approach prioritizes regiocontrol , specifically addressing the challenge of chlorinating the C5 position in the presence of the C3-directing methoxy/hydroxy group. The recommended pathway utilizes a "Chlorinate-then-Methylate" strategy to avoid the C4-chlorination byproduct often observed when chlorinating the methoxy-derivative directly.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the methoxy methyl group first, revealing the Methyl 5-chloro-3-hydroxythiophene-2-carboxylate intermediate. This intermediate is accessible via electrophilic aromatic substitution (chlorination) of the commercially available Methyl 3-hydroxythiophene-2-carboxylate .

Logical Pathway

-

Target: Methyl 5-chloro-3-methoxythiophene-2-carboxylate

-

Disconnection 1 (C-O Bond): Removal of the methyl group reveals the enol/phenol equivalent: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate.

-

Disconnection 2 (C-Cl Bond): Removal of the chlorine at C5 reveals the starting material: Methyl 3-hydroxythiophene-2-carboxylate.[1]

Figure 1: Retrosynthetic tree illustrating the 'Chlorinate-then-Methylate' strategy to ensure C5 regioselectivity.

Detailed Synthetic Protocols

Phase 1: Regioselective Chlorination

Objective: Synthesize Methyl 5-chloro-3-hydroxythiophene-2-carboxylate.

Challenge: The 3-hydroxy group directs ortho (C2, C4) and para (C5). Since C2 is blocked by the ester, C4 and C5 are competing sites. While 3-methoxy derivatives often favor C4 chlorination (using NCS), the 3-hydroxy derivative can be directed to C5 using Sulfuryl Chloride (

Reagents:

-

Substrate: Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)

-

Reagent: Sulfuryl Chloride (

) (1.05 eq) -

Solvent: Dichloromethane (DCM) or Chloroform (

) -

Catalyst: None (or catalytic DMF if sluggish)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Methyl 3-hydroxythiophene-2-carboxylate (e.g., 10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.

-

Addition: Add Sulfuryl Chloride (

) dropwise over 30 minutes via an addition funnel. Maintain temperature < 5°C to maximize regioselectivity.-

Note: Rapid addition or higher temperatures may increase C4-chlorination or di-chlorination (2,5-dichloro byproduct).

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2] The product is less polar than the starting material.

-

Quench: Pour the reaction mixture carefully into ice-water (200 mL).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated

(to remove acid traces) and brine. Dry over anhydrous -

Purification: Concentrate in vacuo. Recrystallize the solid residue from methanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate Methyl 5-chloro-3-hydroxythiophene-2-carboxylate .

Phase 2: O-Methylation (The "Last Mile")

Objective: Convert the 3-hydroxy intermediate to the final 3-methoxy target.

Mechanism:

Reagents:

-

Substrate: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)

-

Base: Cesium Carbonate (

) (1.5 eq) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

-

Dissolution: In a clean reaction vessel, dissolve Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (e.g., 5.0 g, 26 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Add

(12.7 g, 39 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes. -

Methylation: Add Methyl Iodide (2.4 mL, 39 mmol) dropwise.

-

Safety: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood.

-

-

Reaction: Stir at room temperature for 3–16 hours. Monitor consumption of the starting phenol by TLC (the product will move higher/be less polar and will not stain with

). -

Workup:

-

Purification: The crude product is typically high purity (>95%). If necessary, purify via silica plug filtration (eluent: 10% EtOAc/Hexane) or recrystallization from cold hexanes.

Reaction Workflow Diagram

Figure 2: Sequential workflow for the synthesis, highlighting critical reagents and conditions.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

| Technique | Parameter | Expected Signal |

| 1H NMR | C3-OMe | Singlet, |

| C2-COOMe | Singlet, | |

| C4-H | Singlet, | |

| 13C NMR | C5-Cl | Characteristic shift for C-Cl substituted thiophene carbon (~130-140 ppm region). |

| Mass Spec | M+ | m/z ~206/208 (Characteristic 3:1 Chlorine isotope pattern). |

Safety & Handling

-

Methyl Iodide (MeI): Highly toxic, volatile, and carcinogenic. Use only in a well-ventilated fume hood with appropriate PPE (gloves, goggles). Destroy excess MeI with aqueous ammonia or nucleophilic amines before disposal.

-

Sulfuryl Chloride (

): Corrosive, reacts violently with water to release HCl and -

Thiophenes: Many thiophene derivatives have unpleasant odors and unknown biological activities; handle as potential irritants.

References

-

Regioselective Chlorination of Thiophenes: BenchChem. Methyl 4-Chloro-3-Methoxythiophene-2-Carboxylate - Preparation Methods. (Discusses C4 vs C5 selectivity challenges). Available at:

-

Commercial Availability of Precursor: BLD Pharm. Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS 96232-69-8). (Validates the stability of the 5-chloro-3-hydroxy intermediate). Available at:

-

Methylation Protocols: Patent WO2024173323A1. Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1. (Describes methylation of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate using Cesium Carbonate). Available at:

-

General Thiophene Functionalization: Royal Society of Chemistry. Reactions of methyl 3-hydroxythiophene-2-carboxylate. (Background on halogenation of hydroxythiophenes). Available at:

Sources

Spectroscopic Profile of Methyl 5-chloro-3-methoxythiophene-2-carboxylate: A Technical Guide for Researchers

Introduction

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture. This technical guide offers a comprehensive overview of the predicted spectroscopic data for Methyl 5-chloro-3-methoxythiophene-2-carboxylate, providing researchers, scientists, and drug development professionals with a critical reference for its identification and characterization.

Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages established principles of spectroscopy and comparative analysis with structurally related compounds to provide a robust and scientifically grounded prediction of its spectroscopic profile. Every piece of predicted data is accompanied by a detailed rationale, grounded in authoritative spectroscopic theory and data from analogous molecules.

Molecular Structure and Key Features

The structure of Methyl 5-chloro-3-methoxythiophene-2-carboxylate incorporates several key functional groups that dictate its spectroscopic behavior: a 2,3,5-trisubstituted thiophene ring, a methyl ester group, a methoxy group, and a chlorine atom. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the chloro and carboxyl groups and the electron-donating character of the methoxy group—creates a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Methyl 5-chloro-3-methoxythiophene-2-carboxylate, we anticipate three distinct signals.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.0-7.2 | Singlet | 1H | H-4 | The single proton on the thiophene ring is expected to appear as a singlet. Its chemical shift is influenced by the adjacent sulfur atom and the electron-withdrawing chlorine at C-5. In similar 5-chlorothiophene derivatives, the H-4 proton typically resonates in this downfield region.[1][2] |

| ~3.9 | Singlet | 3H | -OCH₃ (methoxy) | The methoxy protons will appear as a singlet. The typical chemical shift for a methoxy group attached to an aromatic ring is around 3.8-4.0 ppm.[3][4] |

| ~3.8 | Singlet | 3H | -OCH₃ (ester) | The methyl ester protons will also be a singlet. These protons are generally found in a similar region to methoxy protons, typically around 3.7-3.9 ppm.[5] |

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For Methyl 5-chloro-3-methoxythiophene-2-carboxylate, seven distinct carbon signals are expected in the proton-decoupled spectrum.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~162 | C=O (ester) | The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm.[6] |

| ~155 | C-3 | The carbon bearing the electron-donating methoxy group will be significantly deshielded and is expected in the aromatic region. |

| ~135 | C-5 | The carbon atom attached to the chlorine atom will be deshielded due to the electronegativity of chlorine. In 5-chlorothiophene-2-carboxylic acid, the C-5 resonates around 134 ppm.[7] |

| ~128 | C-4 | The protonated carbon of the thiophene ring is expected in this region. The chemical shift is influenced by the adjacent chloro-substituted carbon. |

| ~115 | C-2 | The carbon attached to the carboxyl group will be deshielded, but less so than the other substituted carbons. |

| ~60 | -OCH₃ (methoxy) | The methoxy carbon typically appears in the range of 55-65 ppm. The exact position can be influenced by steric effects.[8][9][10] |

| ~52 | -OCH₃ (ester) | The methyl ester carbon is generally found in a similar region to the methoxy carbon, typically around 51-53 ppm.[6] |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024 scans, or more, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline corrections. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[11]

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| ~3100 | Medium | C-H stretch (aromatic) | The C-H stretching vibration of the thiophene ring is expected in this region.[12] |

| ~2950 | Medium | C-H stretch (aliphatic) | The C-H stretching vibrations of the methyl groups of the ester and methoxy functionalities. |

| ~1720 | Strong | C=O stretch (ester) | A strong absorption band characteristic of the carbonyl group in an ester. For methyl thiophene-2-carboxylate, this band appears around 1715 cm⁻¹.[13] |

| ~1550, ~1450 | Medium | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |

| ~1250 | Strong | C-O stretch (ester and ether) | Asymmetric C-O-C stretching vibrations from both the ester and methoxy groups. |

| ~1050 | Medium | C-O stretch (ester and ether) | Symmetric C-O-C stretching vibrations. |

| ~800 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration is expected in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Predicted Data and Interpretation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Rationale for Fragmentation |

| 206/208 | High | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 191/193 | Medium | [M - CH₃]⁺ | Loss of a methyl radical from either the methoxy or ester group. |

| 175/177 | High | [M - OCH₃]⁺ | Loss of a methoxy radical is a common fragmentation pathway for methoxy-substituted aromatics. |

| 147/149 | Medium | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Temperature Program: A suitable temperature gradient to ensure separation and elution of the compound.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and fragmentation pattern.

Sources

- 1. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. acdlabs.com [acdlabs.com]

- 5. pure.strath.ac.uk [pure.strath.ac.uk]

- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR [m.chemicalbook.com]

- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 13. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 5-chloro-3-methoxythiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 5-chloro-3-methoxythiophene-2-carboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective applications.

While a dedicated CAS number for Methyl 5-chloro-3-methoxythiophene-2-carboxylate is not cataloged in major chemical databases, this guide outlines a robust and reproducible synthetic pathway from a readily available starting material, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS No. 96232-69-8) . The protocols and discussions herein are grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, owing to their versatile structural and electronic properties.[1][2] The thiophene ring is a bioisostere of benzene, meaning it can often substitute a benzene ring in a drug molecule while maintaining or enhancing biological activity.[3] The sulfur heteroatom participates in unique intermolecular interactions, influencing a molecule's binding affinity to biological targets.[1]

Substituents on the thiophene ring are crucial for modulating its electronic and steric properties, thereby fine-tuning its pharmacological profile.[3] The subject of this guide, Methyl 5-chloro-3-methoxythiophene-2-carboxylate, incorporates three key functionalities: a chloro group, a methoxy group, and a methyl ester. This specific substitution pattern offers a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application. Below is a summary of the known properties of the starting material and the predicted properties of the target compound.

| Property | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (Starting Material) | Methyl 5-chloro-3-methoxythiophene-2-carboxylate (Target Compound - Predicted) |

| CAS Number | 96232-69-8 | Not Available |

| Molecular Formula | C₆H₅ClO₃S | C₇H₇ClO₃S |

| Molecular Weight | 192.63 g/mol | 206.65 g/mol |

| Appearance | White to pale yellow solid | Expected to be a solid or oil |

| Melting Point | 41-47 °C | Predicted to be in a similar or slightly lower range |

| Boiling Point | Not available | Predicted to be higher than the starting material |

| Solubility | Soluble in common organic solvents (e.g., acetone, DMF) | Expected to be soluble in common organic solvents |

Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

The most direct and efficient synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is achieved through the O-methylation of its hydroxy precursor, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6]

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide to form an ether.[5] In this case, the hydroxyl group of the thiophene is first deprotonated by a base to form a more nucleophilic phenoxide-like species, which then reacts with a methylating agent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Detailed Step-by-Step Protocol

This protocol is a robust starting point and may require optimization based on laboratory conditions and scale.

Materials:

-

Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (1.0 eq.)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) or Cesium carbonate (Cs₂CO₃) (1.5 eq.)

-

Dimethyl sulfate (DMS) (1.2 eq.) or Methyl iodide (MeI) (1.2 eq.)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (1.0 eq.) and anhydrous acetone or DMF (to a concentration of 0.2-0.5 M).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. Stir the suspension at room temperature for 15-30 minutes. The causality here is to ensure the deprotonation of the hydroxyl group to form the nucleophilic thiophenoxide.[7]

-

Addition of Methylating Agent: While stirring, add dimethyl sulfate (1.2 eq.) dropwise to the suspension at room temperature. Dimethyl sulfate is a potent electrophile, and its gradual addition helps to control the reaction exotherm.[8]

-

Reaction: Heat the reaction mixture to reflux if using acetone, or to 60-80 °C if using DMF. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

-

Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the product expected to have a higher Rf value than the more polar starting material. The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Applications in Research and Drug Development

Substituted thiophenes are integral to a wide array of pharmaceuticals and bioactive molecules, demonstrating activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][9] The specific substitution pattern of Methyl 5-chloro-3-methoxythiophene-2-carboxylate makes it a promising scaffold for several therapeutic areas.

As a Scaffold in Medicinal Chemistry

The methoxy group at the 3-position of the thiophene ring can significantly influence a molecule's conformation and its interaction with biological targets. It can act as a hydrogen bond acceptor and its metabolic stability can be advantageous in drug design.[10] The chloro substituent at the 5-position can enhance lipophilicity and modulate the electronic properties of the ring.

A study by Gulipalli et al. in 2017 highlighted the potential of 3-methoxythiophene-2-carboxylate derivatives as anticancer agents by targeting protein tyrosine phosphatase 1B.[1] This suggests that Methyl 5-chloro-3-methoxythiophene-2-carboxylate could serve as a key intermediate for the synthesis of novel kinase inhibitors or other enzyme-targeted therapies.

Logical Relationship Diagram for Application

Caption: Potential applications derived from the core structure.

Conclusion

Methyl 5-chloro-3-methoxythiophene-2-carboxylate represents a valuable, albeit not directly cataloged, chemical entity for the advancement of drug discovery and materials science. This guide provides a clear and actionable synthetic route from a commercially available precursor, empowering researchers to access this promising scaffold. The strategic incorporation of chloro, methoxy, and methyl ester functionalities on a thiophene core provides a rich platform for the development of next-generation therapeutics. As our understanding of structure-activity relationships continues to evolve, the utility of such precisely functionalized heterocyclic building blocks will undoubtedly expand.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Thiophenes - Heterocyclic Organic Compounds. Labinsights. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]

-

A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. National Center for Biotechnology Information. [Link]

-

Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Taylor & Francis Online. [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

what is mechanism for reaction phenol + dimethylsulphate -> anisole. Chemistry Stack Exchange. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Methylation of Phenol by Dimethyl Sulfate. ACS Publications. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach. [Link]

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. cognizancejournal.com [cognizancejournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

Foreword

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, thiophene derivatives hold a place of prominence due to their versatile chemical reactivity and significant presence in a myriad of pharmaceutical agents. This guide provides an in-depth exploration of the synthetic pathways leading to Methyl 5-chloro-3-methoxythiophene-2-carboxylate, a key intermediate for further chemical elaboration. We will delve into the strategic considerations behind the chosen synthetic route, offering not just a methodology, but a comprehensive understanding of the chemical principles at play. Our focus is to equip the reader with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot similar chemical transformations.

Strategic Overview of the Synthetic Approach

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is most effectively approached through a linear, three-step sequence commencing with the formation of a foundational thiophene ring, followed by sequential functionalization. This strategy is predicated on the principles of regioselectivity and the management of substituent effects on the reactivity of the thiophene core.

The chosen pathway is as follows:

-

Thiophene Ring Formation: Synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate.

-

O-Methylation: Conversion of the hydroxyl group to a methoxy ether.

-

Electrophilic Chlorination: Selective introduction of a chlorine atom at the 5-position of the thiophene ring.

This route is favored due to the commercial availability and relatively low cost of the initial starting materials, as well as the high-yielding nature of each subsequent transformation. The following sections will provide a detailed experimental protocol for each step, underpinned by a discussion of the mechanistic rationale.

Caption: Overall synthetic workflow.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

The initial and most critical step is the construction of the substituted thiophene ring. A reliable method for this is the reaction of methyl 3-hydroxy-dihydrothiophene-2-carboxylate with sulfuryl chloride, followed by an in-situ elimination reaction facilitated by a tertiary amine base.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 80 parts of methyl 3-hydroxy-dihydrothiophene-2-carboxylate in 250 parts by volume of anhydrous methylene chloride.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

While maintaining the temperature and under a slow stream of nitrogen, add a solution of 67.5 parts of sulfuryl chloride in 100 parts by volume of methylene chloride dropwise over one hour.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Slowly add 50 parts of triethylamine at 0-5 °C. Monitor the pH of the reaction mixture and continue adding triethylamine until a pH of 7.5 is achieved.

-

Stir the mixture for a further 2 hours at 0 °C.

-

Adjust the pH to 5 by the careful addition of 10% (w/w) hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase twice with 100 parts by volume of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield methyl 3-hydroxythiophene-2-carboxylate.[1]

Causality and Mechanistic Considerations:

The initial reaction with sulfuryl chloride results in the chlorination of the dihydrothiophene ring. The subsequent addition of triethylamine, a non-nucleophilic base, induces an elimination reaction, leading to the formation of the aromatic thiophene ring. The careful control of temperature is crucial to minimize the formation of side products.

Step 2: O-Methylation to Methyl 3-methoxythiophene-2-carboxylate

The conversion of the hydroxyl group to a methoxy group is a standard Williamson ether synthesis. Dimethyl sulfate is an effective and economical methylating agent for this transformation.

Experimental Protocol:

-

To a stirred mixture of methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (0.12 mol) in 200 ml of acetone, add dimethyl sulfate (0.12 mol).

-

Heat the reaction mixture at reflux for 12 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Treat the residue with water and extract the product with methylene chloride (2 x 100 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methoxythiophene-2-carboxylate.

Causality and Mechanistic Insights:

Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, displacing the sulfate leaving group and forming the desired methyl ether. The use of a polar aprotic solvent like acetone facilitates this type of reaction.

Caption: SN2 mechanism of O-methylation.

Step 3: Electrophilic Chlorination to Methyl 5-chloro-3-methoxythiophene-2-carboxylate

The final step involves the regioselective chlorination of the electron-rich thiophene ring. The methoxy and ester groups direct the electrophilic substitution to the C5 position. N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent suitable for this purpose.

Experimental Protocol:

-

Dissolve methyl 3-methoxythiophene-2-carboxylate in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

-

Add N-chlorosuccinimide (1.05 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography on silica gel to yield Methyl 5-chloro-3-methoxythiophene-2-carboxylate.[2]

Causality and Mechanistic Insights:

The chlorination of thiophene proceeds via an electrophilic aromatic substitution mechanism.[3] The sulfur atom in the thiophene ring activates the C2 and C5 positions towards electrophilic attack. In this case, the C2 position is already substituted. The electron-donating methoxy group at C3 further activates the ring, and the electrophilic chlorine from NCS preferentially attacks the electron-rich C5 position. The reaction proceeds through a positively charged intermediate (a sigma complex or arenium ion), which is stabilized by resonance. Subsequent loss of a proton restores the aromaticity of the thiophene ring, yielding the final chlorinated product. The use of a mild chlorinating agent like NCS helps to prevent over-chlorination, which can be a significant side reaction with more reactive reagents like molecular chlorine.[3]

Caption: Electrophilic aromatic substitution mechanism for chlorination.

Data Summary

The following table summarizes the key physical and chemical properties of the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 3-hydroxythiophene-2-carboxylate | C₆H₆O₃S | 158.18 | 38-43 | 107-109 @ 13 mmHg[4] |

| Methyl 3-methoxythiophene-2-carboxylate | C₇H₈O₃S | 172.20 | - | - |

| Methyl 5-chloro-3-methoxythiophene-2-carboxylate | C₇H₇ClO₃S | 206.65 | - | - |

Alternative Synthetic Strategies

While the presented three-step synthesis is the most direct and widely applicable, alternative approaches exist. One notable alternative is the Gewald reaction , which allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[4][5] While this would not directly yield the target molecule, subsequent diazotization of the amino group followed by hydrolysis and methylation could be a viable, albeit longer, route.

Another approach could involve starting with a pre-chlorinated thiophene derivative and introducing the methoxy and carboxylate functionalities. However, the regioselectivity of such reactions can be challenging to control.

Conclusion

The synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a testament to the power of strategic, multi-step organic synthesis. By carefully selecting starting materials and reagents, and by understanding the underlying reaction mechanisms, researchers can efficiently construct this valuable chemical intermediate. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful synthesis of this and related thiophene derivatives, empowering further innovation in the fields of medicinal chemistry and materials science.

References

- BenchChem. (2025, December).

- Gómez, G. E., et al. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC.

- J&K Scientific LLC. (2025, December 29). Gewald Reaction. J&K Scientific.

-

PrepChem. (n.d.). Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-methoxythiophene-2-carboxylate (C7H8O3S). Retrieved from [Link]

-

Angene Chemical. (n.d.). Methyl 3-methoxythiophene-2-carboxylate(CAS# 62353-75-7). Retrieved from [Link]

Sources

Methyl 5-chloro-3-methoxythiophene-2-carboxylate: Mechanism of Formation and Synthetic Protocols

Executive Summary

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) is a densely functionalized heterocyclic building block critical to the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Lornoxicam, as well as various advanced agrochemicals. The synthesis of this privileged pharmacophore requires precise control over regioselectivity, leveraging the innate electronic properties of the thiophene ring. This whitepaper provides an in-depth mechanistic breakdown of its formation, detailing the causality behind experimental choices, the stabilization of reaction intermediates, and self-validating experimental protocols designed for high-yield synthesis.

Retrosynthetic Analysis & Strategic Design

The construction of a 2,3,5-trisubstituted thiophene demands a strategic sequence of functionalization to avoid regioisomer scrambling. The optimal synthetic route builds the functional groups sequentially onto a commercially available thiophene core:

-

C3-Methoxylation: Establishing the strong electron-donating (+M) methoxy group early provides a directing handle for subsequent steps.

-

C2-Carboxylation: The methoxy group directs metalation exclusively to the adjacent C2 (ortho/alpha) position via Directed Ortho-Metalation (DoM).

-

C5-Chlorination: With the C2 position blocked by a deactivating ester, the highly reactive C5 (alpha) position becomes the kinetically and thermodynamically favored site for Electrophilic Aromatic Substitution (EAS) [3].

Fig 1: Three-step synthetic workflow for the target thiophene derivative.

Step-by-Step Mechanism of Formation

Step 1: Synthesis of the 3-Methoxythiophene Core

The sequence initiates with the conversion of 3-bromothiophene to 3-methoxythiophene. Direct nucleophilic aromatic substitution (SNAr) on unactivated thiophenes is notoriously difficult. Therefore, an Ullmann-type coupling is employed using Sodium Methoxide (NaOMe) and a Copper(I) bromide (CuBr) catalyst [1]. The copper inserts into the C-Br bond via oxidative addition, followed by ligand exchange with methoxide, and subsequent reductive elimination to yield the ether. The addition of PEG DME 250 acts as a phase-transfer catalyst and ligand, stabilizing the Cu(I) intermediate and preventing catalyst aggregation.

Step 2: Directed Ortho-Metalation (DoM) and Carboxylation

To install the ester at C2, the synthesis exploits the kinetic acidity of the proton adjacent to the methoxy group. When treated with Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the lone pairs on the methoxy oxygen coordinate the lithium ion. This pre-coordination directs the strong base exclusively to the C2 proton, forming a stable 2-lithio-3-methoxythiophene intermediate [2]. Quenching this nucleophile with methyl chloroformate (ClCOOMe) directly yields methyl 3-methoxythiophene-2-carboxylate.

Step 3: Regioselective Electrophilic Chlorination (The Alpha-Effect)

The final step is the chlorination of methyl 3-methoxythiophene-2-carboxylate using N-Chlorosuccinimide (NCS). The regioselectivity of this step is governed by the stabilization of the Wheland intermediate. Thiophenes inherently favor electrophilic attack at the

In our substrate, C2 is blocked by the ester group. The competition is between C4 (ortho to the methoxy group) and C5 (the remaining alpha position).

-

Attack at C4 (Beta): Generates an sp³ hybridized C4 carbon, which breaks the conjugation between the C5 carbocation and the C3-methoxy group. The intermediate relies solely on sulfur for stabilization.

-

Attack at C5 (Alpha): Generates an intermediate where the positive charge is delocalized across C4 and C2. The C2=C3 double bond remains intact, allowing the +M effect of the C3-methoxy group to electronically enrich the

-system, profoundly lowering the activation energy.

Consequently, chlorination occurs almost exclusively at the C5 position.

Fig 2: Mechanistic logic dictating the regioselective chlorination at the C5 position.

Experimental Protocols

Protocol A: Preparation of 3-Methoxythiophene

-

Setup: Equip a jacketed reactor with a mechanical stirrer and reflux condenser. Purge with N₂.

-

Reaction: Charge the reactor with 3-bromothiophene (1.0 eq), CuBr (0.02 eq), and PEG DME 250 (0.05 eq). Slowly add a 30% solution of Sodium Methoxide in methanol (1.5 eq).

-

Heating: Heat the mixture to 90 °C. Monitor conversion via GC-MS. The reaction is self-validating; the disappearance of the 3-bromothiophene peak (

162/164) and the appearance of the product peak ( -

Workup: Cool to room temperature, pour into distilled water, and filter through Celite to remove copper salts. Extract the aqueous layer twice with MTBE. Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate via vacuum fractionation.

Protocol B: Directed Carboxylation

-

Lithiation: Dissolve 3-methoxythiophene (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C using a dry ice/acetone bath. Dropwise add LDA (1.1 eq). Stir for 1 hour at -78 °C to ensure complete metalation.

-

Trapping: Add Methyl chloroformate (1.2 eq) dropwise. Maintain -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 3 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash the organic layer with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield methyl 3-methoxythiophene-2-carboxylate.

Protocol C: Regioselective Chlorination

-

Reaction: Dissolve methyl 3-methoxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF. Protect from light. Add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions to control the exotherm.

-

Stirring: Stir at 25 °C for 6 hours. Monitor via TLC (UV active).

-

Isolation: Pour the reaction mixture into ice-cold water. The crude product will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure methyl 5-chloro-3-methoxythiophene-2-carboxylate as a crystalline solid [2].

Quantitative Data Summary

The following table summarizes the key reaction parameters and empirical outcomes for the synthetic sequence, providing a baseline for process scale-up.

| Reaction Step | Transformation | Key Reagents & Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

| 1 | Bromide to Methoxy | NaOMe, CuBr, PEG DME 250 | 90 | 10 | 91 | 100% (C3 substitution) |

| 2 | Carboxylation | LDA, ClCOOMe, THF | -78 to 25 | 4 | 85 | >95% (C2 via DoM) |

| 3 | Chlorination | NCS, DMF | 25 | 6 | 78 | >90% (C5 position favored) |

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC/NIH. Available at:[Link]

Methodological & Application

The Strategic Utility of Methyl 5-chloro-3-methoxythiophene-2-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis

For Immediate Release: A Detailed Application Note for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel Active Pharmaceutical Ingredients (APIs). Among the diverse array of heterocyclic scaffolds, thiophene derivatives have emerged as privileged structures, integral to the architecture of numerous FDA-approved drugs. This application note provides a comprehensive guide to the synthesis, reactivity, and application of a highly versatile, yet specific building block: Methyl 5-chloro-3-methoxythiophene-2-carboxylate . We will delve into the causality behind experimental choices, provide detailed, validated protocols, and explore its pivotal role in the synthesis of prominent APIs.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in drug design.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide spectrum of therapeutic agents, including anti-inflammatory, anticoagulant, and anti-cancer drugs.[2][3] The functionalization of the thiophene ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making substituted thiophenes like Methyl 5-chloro-3-methoxythiophene-2-carboxylate particularly valuable in the drug discovery pipeline.

Physicochemical Properties and Reactivity Profile

To effectively utilize Methyl 5-chloro-3-methoxythiophene-2-carboxylate as a building block, a thorough understanding of its structural and electronic characteristics is essential.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₃S | PubChem |

| Molecular Weight | 206.65 g/mol | PubChem |

| Appearance | Off-white to yellow solid | Supplier Data |

| Solubility | Soluble in most organic solvents | General Knowledge |

The reactivity of this molecule is dictated by the interplay of its substituents. The electron-withdrawing nature of the chloro and carboxylate groups deactivates the thiophene ring towards electrophilic substitution, while the electron-donating methoxy group at the 3-position directs incoming electrophiles. The ester and chloro functionalities also serve as handles for a variety of chemical transformations.

Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate: A Step-by-Step Protocol

The synthesis of this key building block can be approached through a multi-step sequence, starting from readily available precursors. The following protocol outlines a feasible and logical synthetic route.

Workflow for the Synthesis of the Building Block

Caption: Synthetic workflow for Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxythiophene

This procedure is adapted from established methods for the copper-catalyzed methoxylation of aryl bromides.[4]

-

Materials: 3-Bromothiophene, Copper(I) bromide (CuBr), Sodium methoxide (NaOMe) solution in methanol, Poly(ethylene glycol) dimethyl ether (PEG DME), Methyl tert-butyl ether (MTBE), Water.

-

Procedure:

-

To a stirred solution of sodium methoxide in methanol, add 3-bromothiophene, CuBr, and PEG DME.

-

Heat the mixture to 90°C and monitor the reaction by GC until the starting material is consumed (typically >98% conversion after 10 hours).[4]

-

Cool the reaction mixture and quench with water.

-

Extract the aqueous phase with MTBE.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 3-methoxythiophene as a clear liquid.

-

Causality: The use of a copper catalyst is crucial for activating the C-Br bond towards nucleophilic substitution by the methoxide ion. PEG DME acts as a phase-transfer catalyst, enhancing the reaction rate.

Step 2: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

This step involves a regioselective lithiation followed by carboxylation and esterification.

-

Materials: 3-Methoxythiophene, n-Butyllithium (n-BuLi) in hexanes, Dry tetrahydrofuran (THF), Dry ice (solid CO₂), Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Diethyl ether.

-

Procedure:

-

Dissolve 3-methoxythiophene in dry THF and cool to -78°C under an inert atmosphere.

-

Slowly add a solution of n-BuLi in hexanes, maintaining the temperature below -70°C. The methoxy group directs the lithiation to the 2-position.

-

Stir the mixture at -78°C for 1 hour.

-

Carefully add crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature and then quench with water.

-

Acidify the aqueous layer with HCl and extract with diethyl ether.

-

Dry the organic layer, filter, and evaporate the solvent to obtain 3-methoxythiophene-2-carboxylic acid.

-

Dissolve the carboxylic acid in acetone, add K₂CO₃ and CH₃I, and stir at room temperature overnight.

-

Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield Methyl 3-methoxythiophene-2-carboxylate.

-

Causality: The ortho-directing effect of the methoxy group ensures the selective deprotonation at the C2 position by the strong base n-BuLi. Subsequent reaction with carbon dioxide and esterification provides the desired product.

Step 3: Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

This final step involves the selective electrophilic chlorination of the thiophene ring.

-

Materials: Methyl 3-methoxythiophene-2-carboxylate, N-chlorosuccinimide (NCS), Acetonitrile.

-

Procedure:

-

Dissolve Methyl 3-methoxythiophene-2-carboxylate in acetonitrile.

-

Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The electron-rich 5-position is preferentially chlorinated.

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

-

Causality: The 5-position of the thiophene ring is the most electron-rich and sterically accessible site for electrophilic attack, leading to regioselective chlorination with NCS.

Application in API Synthesis: A Case Study on a Lornoxicam Analogue

While direct protocols for the use of Methyl 5-chloro-3-methoxythiophene-2-carboxylate are not widely published, its structural similarity to "methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate" allows for a strong inference of its application in the synthesis of APIs like Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID).[5][6][7] The following protocol describes the synthesis of a key intermediate for a Lornoxicam analogue.

Synthesis of a Key Thienothiazine Intermediate

Caption: Synthetic pathway to a key Lornoxicam intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

This procedure is analogous to those described in patents for Lornoxicam synthesis, substituting the methoxy group for the chloro-sulfonyl precursor.[6][7]

-

Materials: Methyl 5-chloro-3-methoxythiophene-2-carboxylate, Chlorosulfonic acid, Glycine methyl ester hydrochloride, Sodium carbonate, Methanol, Water.

-

Procedure:

-

Carefully add Methyl 5-chloro-3-methoxythiophene-2-carboxylate to an excess of chlorosulfonic acid at 0°C.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it onto ice. The resulting "methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate" can be extracted.

-

In a separate flask, dissolve the crude chlorosulfonylated intermediate in a mixture of methanol and water.

-

Simultaneously add aqueous solutions of sodium carbonate and glycine methyl ester hydrochloride to the reaction mixture, maintaining the temperature between 10-60°C.

-

Stir for 6-26 hours, then filter and dry the precipitate to obtain Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate.[7]

-

Causality: The initial chlorosulfonylation step replaces the methoxy group with a more reactive chlorosulfonyl group. This is then reacted with glycine methyl ester under basic conditions to form the sulfonamide.

Step 2: Synthesis of 6-chloro-4-hydroxy-2H-thieno[2,3-e][2][5]thiazine-3-carboxylate 1,1-dioxide

This is an intramolecular Dieckmann-type condensation.

-

Materials: Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate, Sodium methoxide in methanol.

-

Procedure:

-

Add the product from Step 1 to a solution of sodium methoxide in methanol.

-

Heat the mixture at 30-75°C for 1-15 hours.[7]

-

Cool the reaction mixture and filter the precipitate to obtain the cyclized product.

-

Causality: The strong base (sodium methoxide) deprotonates the α-carbon of the ester, which then attacks the other ester carbonyl group, leading to cyclization and formation of the thienothiazine core structure of Lornoxicam.[8]

Role in Factor Xa Inhibitors: The Case of Rivaroxaban

The 5-chlorothiophene-2-carboxamide moiety is a key pharmacophore in the anticoagulant drug Rivaroxaban.[9][10][11] While Rivaroxaban synthesis typically starts from 5-chlorothiophene-2-carboxylic acid or its acid chloride, the versatility of Methyl 5-chloro-3-methoxythiophene-2-carboxylate allows for its potential conversion to these precursors. For instance, hydrolysis of the ester and removal of the methoxy group would provide the necessary starting material for the final amide coupling step in Rivaroxaban synthesis.

Caption: Potential conversion of the building block for Rivaroxaban synthesis.

Conclusion

Methyl 5-chloro-3-methoxythiophene-2-carboxylate is a strategically important building block in the synthesis of APIs. Its well-defined reactivity and multiple functional groups provide medicinal chemists with a versatile platform for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in their drug discovery and development endeavors, facilitating the efficient synthesis of next-generation therapeutics. The continued exploration of such versatile building blocks will undoubtedly fuel innovation in pharmaceutical sciences.

References

-

Apicule. (n.d.). Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate (CAS No: 906522-87-0) API Intermediate Manufacturers. Retrieved from [Link]

- Google Patents. (n.d.). CN104031071A - Preparation method of lornoxicam and its intermediate.

-

European Patent Office. (2013). A PROCESS FOR PREPARATION OF RIVAROXABAN - EP 2935255 B1. Retrieved from [Link]

-

eScholarship.org. (n.d.). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Retrieved from [Link]

- Google Patents. (n.d.). CN1699372A - Process for synthesizing lornoxicam intermediate against inflammation and pain.

-

Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

- World Journal of Advanced Research and Reviews. (2025).

-

PubChem. (n.d.). Lornoxicam. Retrieved from [Link]

- Google Patents. (n.d.). WO2013098833A2 - Processes and intermediates for preparing rivaroxaban.

-

Journal of Medicinal Chemistry. (2007). Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors. Retrieved from [Link]

-

Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 3-Methoxythiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Rivaroxaban. Retrieved from [Link]

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.

- Google Patents. (n.d.). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.

-

Future Journal of Pharmaceutical Sciences. (2024). Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. Retrieved from [Link]

- World Journal of Advanced Research and Reviews. (2025).

-

eScholarship.org. (n.d.). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]

- ResearchGate. (n.d.). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite.

-

PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

- Supporting Information. (n.d.).

- SIOC Journals. (2025).

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

PubMed. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Retrieved from [Link]

-

MDPI. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Retrieved from [Link]

-

Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). Retrieved from [Link]

Sources

- 1. US8106192B2 - Method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalwjarr.com [journalwjarr.com]

- 4. 3-Methoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 5. apicule.com [apicule.com]

- 6. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]

- 7. CN1699372A - Process for synthesizing lornoxicam intermediate against inflammation and pain - Google Patents [patents.google.com]

- 8. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 10. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

Application Note: Divergent Amination Strategies for Methyl 5-chloro-3-methoxythiophene-2-carboxylate in Drug Discovery

Executive Summary & Strategic Rationale

Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0) is a highly versatile, bifunctional heterocyclic scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including analogs of the NSAID Lornoxicam[1]. When subjected to amination, this molecule presents a classic chemoselectivity challenge for medicinal chemists. The amine can be directed to react at two distinct sites:

-

The C-2 Ester (Amidation): Forming a thiophene-2-carboxamide.

-

The C-5 Chloride (C–N Cross-Coupling): Forming a 5-aminothiophene derivative.

This application note details the causality behind the experimental conditions required to achieve orthogonal reactivity, providing robust, self-validating protocols for both pathways.

Mechanistic Causality & Orthogonal Reactivity

To achieve site-specific amination, the inherent electronic properties of the thiophene ring must be manipulated through precise reagent selection.

Pathway A: C-2 Ester Amidation

Direct amidation of methyl esters with aliphatic or aromatic amines is notoriously sluggish and often requires harsh Lewis acid catalysis (e.g., AlMe

Pathway B: C-5 Buchwald-Hartwig Amination

The C-5 chlorine atom is significantly deactivated relative to its bromine counterpart[3]. Uncatalyzed S

Crucial Insight: To prevent competitive base-catalyzed hydrolysis or transesterification of the C-2 methyl ester during the cross-coupling, a mild, anhydrous inorganic base such as Cs

Fig 1. Orthogonal amination pathways of Methyl 5-chloro-3-methoxythiophene-2-carboxylate.

Experimental Protocols & Self-Validating Workflows

Protocol A: C-2 Amidation via Two-Step Hydrolysis/Coupling

This protocol avoids competitive decarboxylation, a known failure mode when activating thiophene-2-carboxylic acids[2].

Step 1: Saponification

-

Dissolution: Dissolve Methyl 5-chloro-3-methoxythiophene-2-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H

O (0.2 M). -

Hydrolysis: Add LiOH·H

O (2.0 eq) portion-wise. Stir at 25 °C for 2–4 hours. -

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should completely disappear, replaced by a baseline spot.

-

Workup: Concentrate under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. Extract with EtOAc (3x). Dry over Na

SO

Step 2: HATU-Mediated Amidation

-

Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).

-

Self-Validation: The solution will typically turn a distinct yellow/orange within 5 minutes, confirming the formation of the active HOAt ester[2].

-

Coupling: Add the desired amine (1.2 eq). Stir at room temperature for 12 hours.

-

Workup: Quench with saturated aqueous NaHCO

. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Purify via flash chromatography.

Protocol B: C-5 Buchwald-Hartwig Amination

This protocol utilizes a highly active Pd-catalyst system tailored for challenging chlorothiophenes[4][5].

-

Preparation: In an oven-dried Schlenk tube, combine Methyl 5-chloro-3-methoxythiophene-2-carboxylate (1.0 eq), the desired amine (1.2 eq), Pd

(dba) -

Degassing (Critical Step): Add anhydrous Toluene (0.2 M). Seal the tube with a septum and sparge the solution with Argon for 15 minutes. Causality: Oxygen will rapidly oxidize the electron-rich phosphine ligand, killing the catalytic cycle.

-

Reaction: Replace the septum with a Teflon screw cap. Heat the mixture in an oil bath at 100 °C for 16–24 hours[4].

-

Validation Checkpoint: An aliquot analyzed by LC-MS should show the disappearance of the starting material. If a mass corresponding to the des-chloro thiophene is observed (hydrodehalogenation), the reaction temperature is too high or the solvent is wet.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate and purify via silica gel chromatography.

Data Presentation: Pathway Comparison

| Parameter | Pathway A: C-2 Amidation | Pathway B: C-5 Buchwald-Hartwig |

| Target Bond Formed | C(carbonyl)–N (Amide) | C(aryl)–N (Aniline derivative) |

| Key Reagents | LiOH; HATU, DIPEA | Pd |

| Temperature | 25 °C (Both steps) | 100–120 °C |

| Primary Challenge | Steric hindrance from C-3 methoxy | Sluggish oxidative addition of C-5 Cl |

| Functional Group Tolerance | High (tolerates halogens, alkynes) | Moderate (sensitive to acidic protons, free alcohols) |

| Typical Yields | 75% – 90% | 55% – 80% |

References

-

BenchChem. Methyl 5-bromo-3-methoxythiophene-2-carboxylate. BenchChem.[3]

-

QY Chemical. 氯诺昔康杂质24 - CAS:181063-65-0. Jinan Qiyuan Biological Technology Co., Ltd.[1]

-

ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.[5]

-

ACS Publications. Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.[4]

-

BenchChem. 4-(Aminomethyl)thiophene-2-carboxylic Acid. BenchChem.[2]

Sources

Application Note: Scale-Up Synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate

This Application Note and Protocol is designed for the scale-up synthesis of Methyl 5-chloro-3-methoxythiophene-2-carboxylate (CAS: 181063-65-0).

The synthesis of this specific isomer presents a significant regiochemical challenge. Direct chlorination of the corresponding methyl ester (Methyl 3-methoxythiophene-2-carboxylate) typically favors the 4-position due to the directing effects of the 3-methoxy group and the deactivating nature of the 2-ester. Therefore, this guide details a Lithium-Halogen Exchange Strategy (The "Halogen-Switch" Route), which constructs the 2-carboxylate moiety after establishing the 5-chloro substituent, ensuring 100% regiochemical purity.

Executive Summary & Strategic Analysis

The Regioselectivity Challenge

In the synthesis of substituted thiophenes, the interplay between the sulfur atom's alpha-directing effect and substituents' electronic effects is critical.

-

Standard Approach Failure: Direct chlorination of Methyl 3-methoxythiophene-2-carboxylate using N-chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2) predominantly yields the 4-chloro isomer . The 3-methoxy group (Strong EDG) activates the ortho-position (C4), while the 2-ester (Strong EWG) deactivates the C5 position.

-

The Solution: A "Pre-functionalization" strategy. We utilize the inherent alpha-selectivity of the thiophene ring before the ester is introduced. By synthesizing 2-bromo-5-chloro-3-methoxythiophene , we can exploit the rapid and selective Lithium-Bromine exchange at the 2-position to introduce the carboxylate group, leaving the 5-chloro substituent intact.

Retrosynthetic Analysis

The synthesis is broken down into four scalable steps starting from commercially available 3-methoxythiophene :

-

Regioselective Bromination: Blocking the most reactive C2 position.

-

Regioselective Chlorination: Targeting the C5 alpha-position.

-

Lithium-Halogen Exchange & Carboxylation: Converting C2-Br to C2-COOH.

-

Esterification: Final conversion to the methyl ester.

Caption: Figure 1. Retrosynthetic pathway utilizing the Halogen-Switch strategy to ensure 5-chloro regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methoxythiophene

Objective: Selectively brominate the C2 position (most reactive) to act as a placeholder for the final carboxylate.

-

Reagents:

-

Protocol:

-

Charge a reactor with 3-methoxythiophene and DMF . Cool to 0°C .

-

Dissolve NBS in DMF (2 vol) and add dropwise over 1 hour, maintaining internal temperature < 5°C. Note: Exothermic reaction.

-

Stir at 0–5°C for 2 hours. Monitor by HPLC/GC for consumption of starting material.

-

Quench: Pour mixture into ice-water (10 vol). Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry & Concentrate: Dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Distillation under high vacuum (if oil) or use directly if purity >95%.

-

-

Key Insight: The 3-methoxy group directs strongly to C2. C5 bromination is a minor impurity if stoichiometry is controlled.

Step 2: Synthesis of 2-Bromo-5-chloro-3-methoxythiophene

Objective: Introduce the chlorine atom at the C5 position. With C2 blocked by Br, and C4 activated by OMe but sterically hindered, the alpha-directing nature of the thiophene sulfur directs chlorination to C5.

-

Reagents:

-

2-Bromo-3-methoxythiophene (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Acetonitrile (ACN) (10 vol) or DCM

-

-

Protocol:

-

Dissolve 2-Bromo-3-methoxythiophene in ACN .

-

Add NCS portion-wise at Room Temperature (20–25°C).

-

Heat to 40–50°C and stir for 4–6 hours. Note: Chlorination is slower than bromination.

-

Monitor: Check for conversion. If reaction stalls, add 0.1 equiv additional NCS.

-

Workup: Concentrate solvent. Redissolve residue in Ethyl Acetate/Heptane (1:1). Filter off succinimide byproduct.

-

Purification: Filtration through a silica plug is recommended to remove polar impurities. Concentrate to yield the di-halo intermediate.

-

Step 3: Synthesis of 5-Chloro-3-methoxythiophene-2-carboxylic acid

Objective: The Critical Step. Selective Lithium-Halogen exchange.[3] n-Butyllithium exchanges with Bromine (at C2) much faster than Chlorine (at C5) due to the weaker C-Br bond.

-

Reagents:

-

2-Bromo-5-chloro-3-methoxythiophene (1.0 equiv)

-

n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)

-

Dry THF (Tetrahydrofuran) (15 vol)

-

Dry CO2 gas (Excess)

-

-

Protocol:

-

Setup: Flame-dry reactor, N2/Ar atmosphere.

-

Dissolve intermediate in Dry THF and cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 30-60 mins. Maintain temp < -70°C.

-

Mechanism: Selective Li-Br exchange generates the 2-lithio-5-chloro species. The 3-OMe group may assist via coordination (ortho-lithiation effect).

-

-

Stir at -78°C for 30 minutes.

-

Carboxylation: Bubble Dry CO2 gas into the solution (or pour onto crushed Dry Ice) for 30 minutes. The mixture will become viscous.

-

Allow to warm to 0°C.

-

Quench: Slowly add 1M HCl until pH < 2.

-

Extraction: Extract with Ethyl Acetate. The product is an acid; ensure the aqueous layer is acidic.

-

Isolation: Dry organics and concentrate.[3] The crude acid is often a solid. Recrystallize from Toluene/Heptane if necessary.

-

Step 4: Methyl Esterification

Objective: Convert the carboxylic acid to the final methyl ester.[4]

-

Reagents:

-

5-Chloro-3-methoxythiophene-2-carboxylic acid (1.0 equiv)

-

Methanol (MeOH) (10 vol)

-

Sulfuric Acid (H2SO4) (catalytic, 0.1 equiv) or Thionyl Chloride (SOCl2) (1.2 equiv)

-

-

Protocol (Acid Catalyzed):

-

Dissolve acid in MeOH . Add H2SO4 .

-

Reflux (65°C) for 4–8 hours.

-

Workup: Concentrate MeOH. Dilute with EtOAc. Wash with sat. NaHCO3 (to remove unreacted acid) and brine.

-

Final Purification: Recrystallization from MeOH/Water or Column Chromatography (Hexane/EtOAc).

-

Process Safety & Engineering Controls

| Parameter | Hazard / Risk | Control Measure |

| n-Butyllithium | Pyrophoric; reacts violently with water. | Use strictly anhydrous conditions. Cannula transfer or pressure addition. Have Class D fire extinguisher ready. |

| Exotherms | Halogenations (Steps 1 & 2) are exothermic. | Controlled addition rates.[5] Active cooling jackets. Adiabatic calorimetry recommended for >1kg scale. |

| Gas Evolution | CO2 addition and Quenching. | Ensure reactor venting is sized correctly to prevent over-pressurization. |

| Byproducts | Succinimide (Steps 1 & 2). | Water soluble; easily removed in aqueous workup. |

Analytical Controls & Specifications

To ensure the correct isomer (5-chloro vs 4-chloro) is obtained, NMR comparison is essential.

-

1H NMR (CDCl3):

-

Target (5-Chloro): Singlet at ~6.8 ppm (H4 proton). The H4 proton is adjacent to the OMe group and beta to the Ester.

-

Impurity (4-Chloro): Singlet at ~7.4 ppm (H5 proton). The H5 proton is deshielded by the Sulfur.

-

Methoxy Group: Singlet at ~3.9 ppm.

-

Methyl Ester: Singlet at ~3.8 ppm.[2]

-

-

HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

-

Detection: UV 254 nm.

-

Caption: Figure 2. Decision tree for quality control during the halogenation sequence.

References

-

Benchchem. Methyl 4-chloro-3-methoxythiophene-2-carboxylate Product Description. (Discusses the natural tendency for 4-chlorination). Link

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (General thiophene scale-up principles). Link

-